
4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H25FN2O5S and its molecular weight is 424.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Application
The compound of interest plays a role in the synthesis and application of protected glycosyl donors in carbohydrate chemistry. A related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), has been designed for the protection of hydroxyl groups, indicating the utility of such compounds in synthetic organic chemistry. Fsec-Cl was prepared and used to protect alcohol groups, demonstrating its stability under various conditions. This suggests potential applications of 4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one in the synthesis of complex molecules, including carbohydrate derivatives (Spjut, Qian, & Elofsson, 2010).
Drug Discovery and Biological Activity
Compounds with structural similarities to the one have been studied for their biological activities. For instance, derivatives of N-substituted-piperidinyl-4-phenylthioether and sulfone have been synthesized and evaluated for their selectivity toward 5-HT2A receptors, indicating potential applications in drug discovery for psychiatric conditions (Wang, Wen, Huang, Bi, & Tan, 2001). Another study reported the synthesis and antibacterial activity of new tetracyclic quinolone antibacterials, showcasing the importance of sulfur substitutions in enhancing antibacterial properties against both Gram-positive and Gram-negative bacteria (Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992).
Enzymatic Metabolism and Pharmacokinetics
The enzymatic metabolism and pharmacokinetic profile of related compounds have also been explored. For example, a study on Lu AA21004, an antidepressant, revealed the involvement of various cytochrome P450 enzymes in its oxidative metabolism, leading to the formation of multiple metabolites. This highlights the relevance of such compounds in understanding drug metabolism and designing compounds with favorable pharmacokinetic properties (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Corrosion Inhibition
The compound's framework is relevant to the development of corrosion inhibitors. A study on piperidine derivatives as corrosion inhibitors for iron underlines the potential application of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
特性
IUPAC Name |
4-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S/c1-4-27-19-6-5-17(13-18(19)21)29(25,26)23-9-7-15(8-10-23)28-16-11-14(2)22(3)20(24)12-16/h5-6,11-13,15H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZRZTAWAPHRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


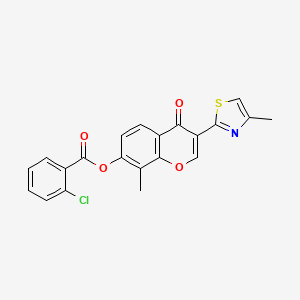
![(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2868216.png)
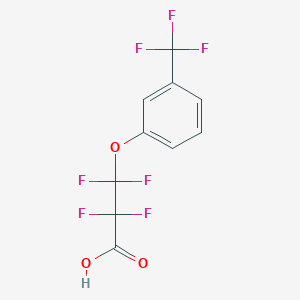
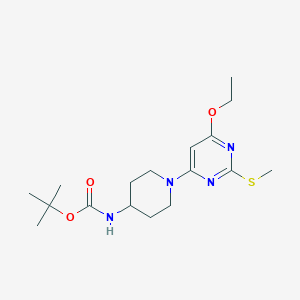

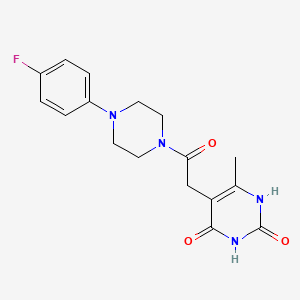

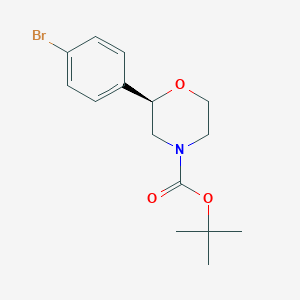
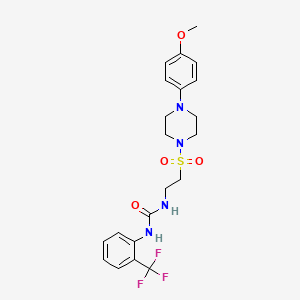

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)
![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)